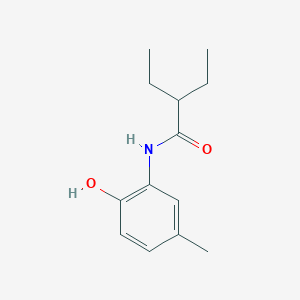

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a white crystalline powder with a molecular weight of 277.36 g/mol and a chemical formula of C16H21NO3.

Mecanismo De Acción

Etofenamate works by inhibiting the production of prostaglandins and the activity of COX. Prostaglandins are lipid molecules that are involved in the inflammatory response. They are produced by the body in response to injury or infection and cause pain, swelling, and redness. COX is an enzyme that is involved in the production of prostaglandins. By inhibiting the activity of COX, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide reduces the production of prostaglandins and, therefore, reduces inflammation and pain.

Biochemical and Physiological Effects:

Etofenamate has been shown to have anti-inflammatory, analgesic, and local anesthetic effects. It has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide can cause gastrointestinal side effects, such as stomach pain, nausea, and diarrhea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process. It has been used in a variety of in vitro and in vivo experiments to investigate the mechanisms of inflammation and pain. However, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide is not suitable for all experiments, as it may interfere with other pathways or have off-target effects. Researchers should carefully consider the advantages and limitations of using 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide in their experiments.

Direcciones Futuras

There are several future directions for research on 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide's effects on other pathways and biological processes. For example, recent studies have suggested that 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide may have anti-cancer properties and could be useful in the treatment of certain types of cancer. Overall, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide remains an important tool for investigating the mechanisms of inflammation and pain, and its potential therapeutic applications warrant further investigation.

Conclusion:

Etofenamate is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins and the activity of COX, and has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, it can cause gastrointestinal side effects. Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process, and its potential therapeutic applications warrant further investigation.

Métodos De Síntesis

Etofenamate can be synthesized by reacting ethyl 2-bromobutyrate with 2-amino-5-methylphenol in the presence of sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. This synthesis method was first described in a patent filed by Merck & Co. in 1970.

Aplicaciones Científicas De Investigación

Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Etofenamate has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Additionally, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide has been shown to have a local anesthetic effect, which may contribute to its analgesic properties.

Propiedades

Número CAS |

791840-84-1 |

|---|---|

Nombre del producto |

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide |

Fórmula molecular |

C13H19NO2 |

Peso molecular |

221.29 g/mol |

Nombre IUPAC |

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide |

InChI |

InChI=1S/C13H19NO2/c1-4-10(5-2)13(16)14-11-8-9(3)6-7-12(11)15/h6-8,10,15H,4-5H2,1-3H3,(H,14,16) |

Clave InChI |

ZIZZZPDVHVOQRP-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O |

SMILES canónico |

CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)